molecular formula C17H26N2O2 B7533711 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B7533711
M. Wt: 290.4 g/mol
InChI Key: GIVJRGDDEQZJNA-UHFFFAOYSA-N
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Description

2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide is an organic compound with a complex structure that includes a cyclohexylamino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves the reaction of cyclohexylamine with 2-(4-methoxyphenyl)ethylamine in the presence of acetic anhydride. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted amides or ethers

Scientific Research Applications

2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new analgesics or anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include:

    Enzyme inhibition: Blocking the activity of enzymes involved in pain or inflammation.

    Receptor binding: Modulating the activity of receptors in the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclohexylamino)-2-oxoethyl-3-(4-methoxyphenyl)acrylic acid
  • 2-methoxyphenyl isocyanate

Uniqueness

2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-21-16-9-7-14(8-10-16)11-12-18-17(20)13-19-15-5-3-2-4-6-15/h7-10,15,19H,2-6,11-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVJRGDDEQZJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CNC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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